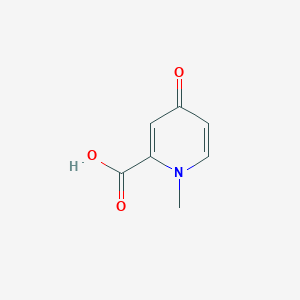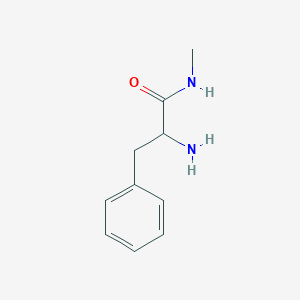
(S)-2-m-Tolyl-propionic acid
Übersicht
Beschreibung
(S)-2-m-Tolyl-propionic acid is a chiral carboxylic acid with the molecular formula C10H12O2. It is characterized by the presence of a tolyl group (a benzene ring with a methyl group) attached to the second carbon of a propionic acid chain. The (S) configuration indicates that the compound is the enantiomer with the specific spatial arrangement of atoms that gives it unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(S)-2-m-Tolyl-propionic acid can be synthesized through various methods. One common synthetic route involves the asymmetric hydrogenation of 2-m-Tolyl-acrylic acid using a chiral catalyst. This method ensures the production of the (S) enantiomer with high enantiomeric purity. The reaction typically requires a hydrogen source, such as hydrogen gas, and a chiral catalyst, such as a rhodium or ruthenium complex.
Another method involves the resolution of racemic 2-m-Tolyl-propionic acid using chiral resolving agents. This process separates the (S) and ® enantiomers based on their different interactions with the resolving agent, allowing for the isolation of the desired (S) enantiomer.
Industrial Production Methods
Industrial production of this compound often employs the asymmetric hydrogenation method due to its efficiency and scalability. The use of chiral catalysts in large-scale reactors allows for the production of significant quantities of the compound with high enantiomeric purity. Additionally, advancements in catalyst design and reaction optimization have improved the overall yield and cost-effectiveness of the process.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-m-Tolyl-propionic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield alcohols or alkanes, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The carboxylic acid group can undergo substitution reactions to form esters, amides, or other derivatives. This is typically achieved using reagents such as alcohols, amines, or acid chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alcohols, amines, acid chlorides
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alcohols, alkanes
Substitution: Esters, amides, other derivatives
Wissenschaftliche Forschungsanwendungen
(S)-2-m-Tolyl-propionic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules. Its enantiomeric purity makes it valuable in the study of stereochemistry and asymmetric synthesis.
Biology: The compound is used in the development of chiral drugs and pharmaceuticals. Its unique properties allow for the investigation of enantiomer-specific biological activities and interactions.
Medicine: this compound is a precursor in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. Its role in drug development highlights its importance in medicinal chemistry.
Industry: The compound is used in the production of fine chemicals, agrochemicals, and specialty materials. Its versatility and reactivity make it a valuable intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of (S)-2-m-Tolyl-propionic acid depends on its specific application. In the context of drug development, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The (S) configuration can influence the binding affinity and selectivity of the compound, leading to enantiomer-specific effects.
For example, in the development of NSAIDs, this compound may inhibit the activity of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins. This inhibition can result in anti-inflammatory, analgesic, and antipyretic effects.
Vergleich Mit ähnlichen Verbindungen
(S)-2-m-Tolyl-propionic acid can be compared with other similar compounds, such as:
®-2-m-Tolyl-propionic acid: The enantiomer of this compound, which may exhibit different biological activities and properties due to its distinct spatial arrangement.
2-Phenyl-propionic acid: A structurally similar compound with a phenyl group instead of a tolyl group. The presence of the methyl group in this compound can influence its reactivity and interactions.
2-Methyl-propionic acid: Also known as isobutyric acid, this compound lacks the aromatic ring present in this compound. The aromatic ring contributes to the unique properties and applications of this compound.
The uniqueness of this compound lies in its chiral nature and the presence of the tolyl group, which imparts specific reactivity and interactions that are valuable in various scientific and industrial applications.
Eigenschaften
IUPAC Name |
(2S)-2-(3-methylphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-7-4-3-5-9(6-7)8(2)10(11)12/h3-6,8H,1-2H3,(H,11,12)/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUWBVWNCAANKGU-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)[C@H](C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















